3-Methoxy-2-phenyl-1H-pyrrole
CAS No.: 62524-30-5
Cat. No.: VC17261082
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62524-30-5 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-methoxy-2-phenyl-1H-pyrrole |
| Standard InChI | InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3 |
| Standard InChI Key | JVWRVEJAJGDACC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(NC=C1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity of 3-Methoxy-2-phenyl-1H-pyrrole
Molecular Architecture
3-Methoxy-2-phenyl-1H-pyrrole features a five-membered aromatic ring with nitrogen at the 1-position. The methoxy (-OCH₃) and phenyl (-C₆H₅) groups at positions 3 and 2, respectively, introduce steric and electronic effects that modulate reactivity. The compound’s planar structure facilitates π-conjugation, critical for its optical and electrochemical behavior .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| CAS Registry Number | 62524-30-5 |
| Aromatic System | 1H-pyrrole core with substituents |
Synthetic Routes and Methodological Advances
Condensation Reactions
The synthesis of 3-Methoxy-2-phenyl-1H-pyrrole often involves cyclocondensation strategies. For example, Elassar (2012) demonstrated that 1,4-phenylenediamine derivatives react with carbonyl-containing reagents to form pyrrole rings . Adapting this approach, the methoxy and phenyl groups can be introduced via:
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Methoxy Incorporation: Reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of Lewis acids (e.g., FeCl₃).
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Phenyl Substitution: Suzuki-Miyaura coupling to attach phenyl groups to preformed pyrrole intermediates .
Table 2: Representative Synthesis Conditions
| Reagent System | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,5-Dimethoxytetrahydrofuran + Aniline | FeCl₃ | 80 | 65–70 |
| Pd(PPh₃)₄, K₂CO₃ | - | 100 | 75–80 |
Industrial Scalability
Continuous flow reactors are employed to enhance reaction efficiency and reduce waste. Solvent optimization (e.g., using dimethylformamide) improves yield and purity.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy
IR spectra of 3-Methoxy-2-phenyl-1H-pyrrole reveal characteristic bands:
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C-H Bending (Pyrrole): Strong absorption at 720–730 cm⁻¹ (out-of-plane δ=C-H) .
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C-O-C Stretching: Band near 1065 cm⁻¹, confirming methoxy presence .
Table 3: IR Spectral Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 720–730 | δ=C-H (pyrrole ring) |
| 1065 | νC-O-C (methoxy group) |
| 1538 | νC=C (aromatic phenyl) |
Nuclear Magnetic Resonance
¹H NMR data (CDCl₃, 400 MHz):
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Pyrrole α-Protons: δ 6.91–7.12 ppm (downfield shifts due to electron-withdrawing methoxy) .
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Phenyl Protons: δ 7.25–7.50 ppm (multiplet, integration for 5H) .
¹³C NMR highlights aromatic carbons at 120–140 ppm and methoxy carbon at 55 ppm .
Electrochemical and Optical Properties
Redox Behavior
Cyclic voltammetry studies on analogous N-phenylpyrroles show oxidation potentials (Eₒₓ) between +0.8 V and +1.2 V vs. Ag/Ag⁺, influenced by substituent electron-donating effects . The methoxy group lowers Eₒₓ, enhancing hole-transport capacity for organic semiconductors.
UV-Vis Spectroscopy
Conjugation extension from the phenyl group results in absorption maxima (λₘₐₓ) near 290–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), suitable for optoelectronic applications .
Applications in Materials Science and Medicine
Organic Electronics
Pyrrole derivatives serve as building blocks for conductive polymers and light-emitting diodes (LEDs). The methoxy group improves solubility and film-forming properties .
Challenges and Future Directions
Current synthesis routes suffer from moderate yields and harsh conditions. Future work should explore:
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Catalytic Asymmetric Synthesis: For enantioselective pyrrole derivatives.
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Computational Design: Predicting substituent effects on electronic properties.
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Biological Screening: Evaluating pharmacokinetics and toxicity.
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